1-Ethyl-3-methyl-1,4-diazepane dihydrochloride
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Overview
Description
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride is an organic compound with the chemical formula C₈H₂₀Cl₂N₂. It is a member of the diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is typically found in powder form and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-ethyl-3-methyl-1,4-diazepane dihydrochloride involves several steps. One common method includes the reaction of 1,4-diazepane with ethyl and methyl halides under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of specialized reactors and purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazepane: The parent compound, which lacks the ethyl and methyl substituents.
1-Ethyl-1,4-diazepane dihydrochloride: A similar compound with only an ethyl substituent.
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride: Another similar compound with different substituent positions.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-3-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10-6-4-5-9-8(2)7-10;;/h8-9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNXDRDHWISRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC(C1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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